molecular formula C8H18O2 B7879246 3-(Pentyloxy)propan-1-ol

3-(Pentyloxy)propan-1-ol

Cat. No.: B7879246
M. Wt: 146.23 g/mol
InChI Key: XIOZXGROLVVHBY-UHFFFAOYSA-N
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Description

3-(Pentyloxy)propan-1-ol: is an organic compound with the molecular formula C8H18O2 . It is a primary alcohol with a pentyloxy group attached to the third carbon of the propanol chain. This compound is known for its applications in various chemical processes and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Etherification: One common method to synthesize 3-(Pentyloxy)propan-1-ol is through the etherification of 3-chloropropan-1-ol with pentanol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete conversion.

    Industrial Production Methods: Industrially, this compound can be produced through the Williamson ether synthesis, where an alkoxide ion reacts with a primary alkyl halide. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide to enhance the nucleophilicity of the alkoxide ion.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-(Pentyloxy)propan-1-ol can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups. For example, reacting with thionyl chloride can convert the hydroxyl group to a chloride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in the presence of pyridine.

Major Products Formed:

    Oxidation: 3-(Pentyloxy)propanal or 3-(Pentyloxy)propanoic acid.

    Reduction: 3-(Pentyloxy)propane.

    Substitution: 3-(Pentyloxy)propyl chloride.

Scientific Research Applications

Chemistry:

    Solvent: 3-(Pentyloxy)propan-1-ol is used as a solvent in various organic reactions due to its ability to dissolve both polar and non-polar substances.

    Intermediate: It serves as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.

Biology and Medicine:

    Drug Delivery: The compound is explored for its potential in drug delivery systems due to its amphiphilic nature, which allows it to interact with both hydrophilic and hydrophobic environments.

Industry:

    Surfactants: It is used in the production of surfactants and emulsifiers, which are essential in the formulation of detergents and personal care products.

    Plasticizers: The compound is also used as a plasticizer to enhance the flexibility and durability of polymer materials.

Mechanism of Action

The mechanism of action of 3-(Pentyloxy)propan-1-ol largely depends on its application. In drug delivery, for instance, its amphiphilic nature allows it to form micelles or vesicles that can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability. The compound interacts with cellular membranes, facilitating the transport of the encapsulated drug into cells.

Comparison with Similar Compounds

    3-(Butyloxy)propan-1-ol: Similar in structure but with a butyloxy group instead of a pentyloxy group.

    3-(Hexyloxy)propan-1-ol: Similar in structure but with a hexyloxy group instead of a pentyloxy group.

Comparison:

    Solubility: 3-(Pentyloxy)propan-1-ol has a balance of hydrophilic and hydrophobic properties, making it more versatile as a solvent compared to 3-(Butyloxy)propan-1-ol, which is more hydrophilic.

    Boiling Point: The boiling point of this compound is higher than that of 3-(Butyloxy)propan-1-ol due to the longer carbon chain, which increases van der Waals interactions.

    Applications: While both compounds can be used as intermediates in organic synthesis, this compound is preferred in applications requiring a balance of hydrophilicity and hydrophobicity, such as in surfactants and drug delivery systems.

Properties

IUPAC Name

3-pentoxypropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O2/c1-2-3-4-7-10-8-5-6-9/h9H,2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIOZXGROLVVHBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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